molecular formula C35H32MgN4O5 B1211626 Protochlorophyllide a CAS No. 20369-67-9

Protochlorophyllide a

Cat. No.: B1211626
CAS No.: 20369-67-9
M. Wt: 613 g/mol
InChI Key: QBPCOMNNISRCTC-UHFFFAOYSA-L
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Description

Protochlorophyllide a is an intermediate in the biosynthesis of chlorophyll a. It is a tetrapyrrole compound that lacks the phytol side-chain of chlorophyll and the reduced pyrrole in ring D. This compound is highly fluorescent and plays a crucial role in the chlorophyll biosynthesis pathway, particularly in photosynthetic organisms such as plants, algae, and some bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: Protochlorophyllide a can be synthesized from chlorophyllide a or divinyl this compound. The synthesis involves the reduction of protochlorophyllide to chlorophyllide a, which is catalyzed by the enzyme protochlorophyllide oxidoreductase. This reaction requires light and NADPH as a cofactor .

Industrial Production Methods: Industrial production of this compound is not common due to its specific role in the biosynthesis of chlorophyll. it can be extracted from photosynthetic organisms such as plants and algae. The extraction process involves the isolation of chloroplasts, followed by the purification of this compound using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Protochlorophyllide a undergoes several types of reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Protochlorophyllide a exerts its effects through its role in the chlorophyll biosynthesis pathway. The reduction of this compound to chlorophyllide a is catalyzed by protochlorophyllide oxidoreductase, which forms a ternary complex with NADPH and this compound. This complex undergoes a light-dependent reaction to produce chlorophyllide a, which is then converted to chlorophyll a . The molecular targets involved in this pathway include the enzymes and cofactors required for the reduction reaction .

Comparison with Similar Compounds

Protochlorophyllide a is similar to other intermediates in the chlorophyll biosynthesis pathway, such as:

Uniqueness: this compound is unique due to its role as a highly fluorescent intermediate in the chlorophyll biosynthesis pathway. Its light-dependent reduction to chlorophyllide a is a critical step in the production of chlorophyll a, which is essential for photosynthesis .

Properties

IUPAC Name

magnesium;22-(2-carboxyethyl)-16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-7,24,25-triaza-23-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19,21-dodecaen-4-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N4O5.Mg/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22;/h8,12-14,31H,1,9-11H2,2-7H3,(H3,36,37,38,39,40,41,42);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPCOMNNISRCTC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(=C(C(=CC6=NC(=C2)C(=C6C)C=C)[N-]5)C)CCC(=O)O)C4=N3)C(=O)OC)[O-])C)C.[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H32MgN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20369-67-9
Record name Protochlorophyllide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020369679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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